2-Chloro-3-iodothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-iodothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-4-3(6)1-2-7-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMAMJPEHCKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 Iodothiophene and Its Isomers
Direct Halogenation Approaches to Dihalothiophenes
The direct introduction of two different halogen atoms onto a thiophene (B33073) ring in a specific arrangement requires careful control of reaction conditions to manage the regiochemical outcome. The inherent reactivity of the thiophene ring, which favors electrophilic substitution at the C2 and C5 positions, complicates the synthesis of asymmetrically substituted dihalothiophenes like 2-chloro-3-iodothiophene.
Regioselective Chlorination and Iodination Procedures
The synthesis of this compound via sequential halogenation logically starts with the preparation of a monohalogenated thiophene intermediate. One pathway begins with the chlorination of thiophene. The direct chlorination of thiophene with elemental chlorine often leads to a mixture of products, including over-chlorinated species like 2,5-dichlorothiophene. google.com Milder and more selective methods are therefore preferred. A patented process utilizes the in situ generation of chlorine from hydrogen peroxide and hydrochloric acid at low temperatures (-10 to 0 °C) to afford 2-chlorothiophene (B1346680) with high yield and selectivity. google.com
Once 2-chlorothiophene is obtained, the subsequent challenge is the regioselective introduction of an iodine atom at the C3 position. The chlorine atom at C2 is a deactivating but ortho-, para-directing group, meaning it directs incoming electrophiles primarily to the C5 and C3 positions. Achieving selective iodination at C3 over the more electronically favored C5 position is non-trivial. The use of specific iodinating agents and conditions can influence this selectivity. For instance, iodination of chlorinated aromatic compounds using reagents like iodine in combination with silver salts (e.g., Ag₂SO₄, AgSbF₆) has been investigated to control regioselectivity, although this often favors para-iodination. nih.govnih.gov
An alternative approach involves the initial synthesis of 3-iodothiophene (B1329286). This can be achieved through methods like the iodocyclization of 1-mercapto-3-yn-2-ol derivatives, which provides a direct route to various substituted 3-iodothiophenes under mild conditions. organic-chemistry.org Subsequent chlorination of 3-iodothiophene would then be required. The iodine at C3 directs electrophiles to the adjacent C2 and C4 positions. Careful control of the chlorinating agent, such as using N-chlorosuccinimide (NCS) instead of harsher reagents, would be crucial to favor monochlorination at the C2 position.
Tandem Halogenation Protocols
Tandem or sequential one-pot halogenations offer an efficient route to dihalothiophenes by avoiding the isolation of intermediates. For example, the successive halogenation of 3-n-hexylthiophene using N-bromosuccinimide (NBS) followed by N-iodosuccinimide (NIS) has been used to prepare 2-bromo-5-iodo-3-n-hexylthiophene. jcu.edu.au A similar strategy could theoretically be applied to thiophene itself to generate this compound. This would involve the sequential addition of a chlorinating agent followed by an iodinating agent under conditions that promote the desired regiochemistry. The success of such a protocol is highly dependent on the relative reactivity of the reagents and the intermediate species formed.
A cascade approach has also been described for accessing dihydrothiophenes and thiophenes from α-allyl dithioesters using NBS or NIS, which proceeds through electrophilic addition followed by intramolecular cyclization. acs.org While not a direct halogenation of the thiophene ring itself, such innovative cyclization strategies highlight the potential for developing one-pot procedures that construct the halogenated thiophene ring system in a controlled manner.
Conversion from Precursors bearing Different Halogen Combinations
Synthesizing this compound from precursors that already contain a different combination of halogens is a powerful strategy that often relies on the differential reactivity of carbon-halogen bonds.
Transformations from Chlorobromothiophenes
A highly viable route to this compound involves the synthesis of a 2-chloro-3-bromothiophene precursor followed by a selective bromine-iodine exchange. The synthesis of 2-chloro-3-bromothiophene can be achieved through the halogenation of appropriate precursors. The subsequent bromine-iodine exchange is a classic Finkelstein reaction. While the traditional Finkelstein reaction involves alkyl halides, analogous transformations for aryl halides are possible. wikipedia.org The aromatic Finkelstein reaction, converting aryl bromides or chlorides to aryl iodides, can be catalyzed by copper(I) iodide, often in the presence of a ligand like a diamine. wikipedia.org This method would involve treating 2-chloro-3-bromothiophene with an iodide salt, such as sodium iodide, in the presence of a suitable catalyst system to replace the more reactive bromine atom with iodine, leaving the chlorine atom intact.
| Reaction Step | Reagents & Conditions | Product | Notes |
| Bromination | 2-Chlorothiophene, N-Bromosuccinimide (NBS), Acetic Acid | 2-Chloro-5-bromothiophene & 2-Chloro-3-bromothiophene | Requires separation of isomers. |
| Halogen Exchange | 2-Chloro-3-bromothiophene, NaI, CuI (cat.), Diamine ligand, Polar aprotic solvent (e.g., DMF) | This compound | Aromatic Finkelstein-type reaction. |
Selective Halogenation of Monohalothiophenes
This approach is one of the most direct and frequently considered methods. It involves starting with either 2-chlorothiophene or 3-iodothiophene and introducing the second halogen with high regiocontrol.
Starting from 2-Chlorothiophene: The synthesis begins with 2-chlorothiophene, which is readily available. google.comontosight.ai The key step is the introduction of iodine at the C3 position. This can be achieved through a metalation-iodination sequence. Treating 2-chlorothiophene with a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the C3 position, as the C5 proton is sterically less accessible and the C3 proton is activated by the adjacent sulfur and chlorine atoms. However, directed ortho metalation is challenging. A more reliable method is lithiation of 3-bromothiophene (B43185) at the 2-position followed by quenching, which suggests that lithiation of a 3-substituted thiophene preferentially occurs at C2. For 2-chlorothiophene, iodination using N-iodosuccinimide (NIS) in the presence of an acid catalyst or other activating system is a potential route, though controlling the selectivity between the C3 and C5 positions remains the primary obstacle. researchgate.net
| Starting Material | Reagents | Product | Typical Yield |
| Thiophene | H₂O₂, HCl, Triethylamine, -10 to 0 °C | 2-Chlorothiophene | ~96% google.com |
| 2-Chlorothiophene | 1. Strong Base (e.g., LDA) 2. I₂ | This compound | Condition dependent, potential for mixed isomers |
Starting from 3-Iodothiophene: Alternatively, the synthesis can commence with 3-iodothiophene. ontosight.ai The challenge then becomes the selective introduction of chlorine at the C2 position. The iodine at C3 directs incoming electrophiles to the C2 and C4 positions. Due to the activating effect of the sulfur atom, the C2 position is generally more reactive towards electrophilic substitution than the C4 position. Using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetic acid or acetonitrile (B52724) could favor the desired this compound isomer. jcu.edu.auchemicalbook.com
A powerful and regioselective method for synthesizing the isomeric 3-chloro-2-iodothiophene (B3104832) involves treating 3-chlorothiophene (B103000) with n-butyllithium (n-BuLi) to selectively deprotonate the C2 position, followed by quenching the resulting lithiated intermediate with molecular iodine (I₂). Applying this logic in reverse, one could start with 3-iodothiophene, perform a lithium-halogen exchange at the C3 position using n-BuLi, and then attempt a chlorination reaction, although this is a more complex and less common approach.
Novel Synthetic Routes for this compound
Recent advancements in synthetic chemistry have led to the development of novel methodologies for the preparation of halogenated thiophenes, including this compound. These methods often provide greater control over regioselectivity and offer milder reaction conditions compared to traditional approaches.
Electrophilic Cyclization Strategies
Electrophilic cyclization has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, including substituted thiophenes. nih.gov This strategy involves the cyclization of a suitably functionalized acyclic precursor, initiated by an electrophile. In the context of this compound synthesis, this could involve the cyclization of an appropriate alkyne precursor.
One general approach involves the electrophilic cyclization of (Z)-thiobutenynes. researchgate.netresearchgate.net For the synthesis of trisubstituted 3-iodothiophenes, iodine (I₂) in dichloromethane (B109758) has been found to be an effective electrophile and solvent system. researchgate.net The reaction proceeds through the formation of a sulfonium (B1226848) ion intermediate which then undergoes ring-opening to yield the desired substituted alkene. escholarship.org This methodology has been successfully applied to the synthesis of various 3-iodothiophenes with different substitution patterns. researchgate.net
Recent research has also explored the use of copper-catalyzed electrophilic cyclization. For instance, the cyclization of alkynyl thioanisoles using various electrophiles like iodine, N-iodosuccinimide (NIS), and bromine has been reported for the synthesis of benzo[b]thiophenes. nih.gov This approach could potentially be adapted for the synthesis of this compound from a suitably substituted precursor.
The following table summarizes examples of electrophilic cyclization reactions for the synthesis of iodinated thiophene derivatives.
| Starting Material | Electrophile/Catalyst | Solvent | Product | Yield (%) | Reference |
| (Z)-thiobutenynes | I₂ | Dichloromethane | Trisubstituted 3-iodothiophenes | Not specified | researchgate.net |
| o-Alkynyl thioanisoles | Dimethyl(methylthio)sulfonium tetrafluoroborate | Dichloromethane | 2,3-Disubstituted benzo[b]thiophenes | Excellent | nih.gov |
| 1-Mercapto-3-alkyne-2-ols | I₂ | EmimEtSO₄ | 3-Iodothiophenes | Not specified | researchgate.net |
Metal-Free Synthetic Methodologies
The development of metal-free synthetic methods is a significant area of research in green chemistry, aiming to reduce the environmental impact of chemical processes. rsc.orgnih.gov For the synthesis of halogenated thiophenes, several metal-free approaches have been explored.
One notable metal-free method involves the use of N-halosuccinimides (NXS) as halogenating agents. For instance, the iodination of various thiophene derivatives has been achieved using N-iodosuccinimide (NIS) activated by 4-toluenesulfonic acid in ethanol, a green solvent. researchgate.net This method is efficient and often provides pure products without the need for extensive purification. researchgate.net
Another approach utilizes "table salt" (sodium chloride) as a source of "electrophilic chlorine" in an environmentally friendly electrophilic chlorocyclization reaction. nih.govnih.gov This method, conducted in ethanol, has been successfully used for the synthesis of chlorinated benzo[b]selenophenes and could potentially be adapted for the synthesis of chlorinated thiophenes. nih.govnih.gov
The table below presents examples of metal-free synthetic methods for halogenated thiophenes.
| Starting Material | Reagent(s) | Solvent | Product | Yield (%) | Reference |
| Thiophene derivatives | NIS, 4-toluenesulfonic acid | Ethanol | Iodinated thiophenes | Not specified | researchgate.net |
| Alkynes | Sodium halide, Copper (II) sulfate (B86663) pentahydrate | Ethanol | Halogenated thiophenes | Up to 95% | nih.gov |
Electrochemical Synthesis Approaches for Halogenated Thiophenes
Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated compounds, as they often avoid the use of harsh reagents and can be highly selective. nih.gov The electrochemical reduction of polyhalothiophenes has been shown to be a viable method for the synthesis of less halogenated derivatives. cdnsciencepub.com By controlling the electrode potential, specific halogen atoms can be preferentially removed. For example, the controlled potential reduction of 2,3,5-tribromothiophene (B1329576) can yield 2,3-dibromothiophene, 3-bromothiophene, or thiophene. cdnsciencepub.com
Anodic oxidation provides another electrochemical route. For instance, the synthesis of benzo[b]thiophene-1,1-dioxides has been achieved through the electrochemical reaction of sulfonhydrazides with internal alkynes. nih.gov While not directly producing this compound, this demonstrates the potential of electrochemical methods for constructing the thiophene ring system under mild, metal-free conditions. nih.gov
The following table highlights key aspects of electrochemical synthesis for halogenated thiophenes.
| Method | Precursor | Key Conditions | Product | Significance | Reference |
| Electrochemical Reduction | Polyhalothiophenes | Controlled potential | Selectively dehalogenated thiophenes | Preferential reduction of α-halogen atoms | cdnsciencepub.com |
| Electrochemical Anodic Oxidation | Sulfonhydrazides and internal alkynes | Constant current electrolysis, undivided cell | Benzo[b]thiophene-1,1-dioxides | Metal-free synthesis of thiophene derivatives | nih.gov |
Green Chemistry Methodologies for Halogenated Thiophenes
Green chemistry principles focus on designing chemical processes that are environmentally benign. youtube.com This includes the use of non-toxic reagents and solvents, and energy-efficient processes.
A significant green methodology for synthesizing halogenated thiophenes involves using sodium halides as a source of electrophilic halogens in ethanol. nih.govnih.gov This approach avoids the use of harsh and corrosive halogenating agents. The reaction is often facilitated by a copper catalyst, but it represents a step towards more sustainable synthesis. nih.gov
The use of ionic liquids as solvents is another green chemistry approach. rsc.org For example, the iodocyclization of 1-mercapto-3-alkyne-2-ols to produce 3-iodothiophenes has been carried out in the ionic liquid EmimEtSO₄. researchgate.net
Furthermore, the development of solvent-free reaction conditions is a key goal of green chemistry. The iodination of 4-chloromethylthiophene-2-carbaldehyde with N-iodosuccinimide has been achieved under solvent-free conditions. researchgate.net
The table below summarizes some green chemistry approaches for the synthesis of halogenated thiophenes.
| Methodology | Reagents/Catalyst | Solvent | Key Advantage | Reference |
| Electrophilic Halocyclization | Sodium halide, Copper (II) sulfate pentahydrate | Ethanol | Use of non-toxic reagents and an environmentally friendly solvent | nih.govnih.gov |
| Iodocyclization | I₂ | EmimEtSO₄ (Ionic Liquid) | Use of a recyclable and non-volatile solvent | researchgate.net |
| Iodination | N-iodosuccinimide | Solvent-free | Avoids the use of solvents, reducing waste | researchgate.net |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and waste. semanticscholar.org For the synthesis of this compound, several factors can be tuned.
In direct arylation polymerization (DArP) for synthesizing polythiophenes, factors such as reaction temperature, catalyst loading, and the choice of ligand have been shown to be critical in controlling the properties of the resulting polymer. researchgate.net For instance, lowering the reaction temperature and catalyst concentration, and using a bulkier carboxylate ligand can improve the regioregularity of poly(3-hexylthiophene). researchgate.net These principles of optimization can be applied to the synthesis of smaller molecules like this compound.
For electrophilic cyclization reactions, the choice of solvent and electrophile is paramount. researchgate.net For example, in the synthesis of 3-iodothiophenes from (Z)-thiobutenynes, dichloromethane was found to be a suitable solvent when using iodine as the electrophile for trisubstituted products. researchgate.net
In metal-catalyzed reactions, the choice of catalyst and reaction time is important. For the synthesis of 3-iodothiophene from 3-bromothiophene, a method using copper iodide (CuI) and N,N'-dimethylethylenediamine in n-butanol at 120°C for 8 hours was reported to give a crude yield of 78.29%. guidechem.com
The following table provides examples of reaction optimization for related halogenated thiophene syntheses.
| Reaction Type | Key Parameters Optimized | Starting Material | Product | Optimized Yield | Reference |
| Direct Arylation Polymerization | Temperature, Catalyst Loading, Ligand | 2-bromo-3-hexylthiophene | Poly(3-hexylthiophene) | ~60% | researchgate.net |
| Copper-catalyzed Iodination | Reaction Time, Temperature | 3-bromothiophene | 3-Iodothiophene | 78.29% (crude) | guidechem.com |
| Iodination of Aromatics | Reagents, Acid Catalyst | Methoxy- or methyl-substituted aromatics | Iodinated aromatics | Excellent | organic-chemistry.org |
Reactivity and Mechanistic Investigations of 2 Chloro 3 Iodothiophene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, proceeding through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. strath.ac.uk For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. strath.ac.uk In the context of 2-chloro-3-iodothiophene, the thiophene (B33073) ring itself is considered electron-rich compared to benzene, which generally disfavors SNAr unless additional activating groups are present. wikipedia.org
In SNAr reactions, the displacement of a halogen is governed by two key factors: the halogen's ability to activate the ring for nucleophilic attack (related to its electronegativity) and its competence as a leaving group (related to the carbon-halogen bond strength). While chlorine is more electronegative than iodine, which should theoretically make the attached carbon more electrophilic, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond. This makes the iodide ion a much better leaving group. Consequently, in a competitive scenario on a thiophene ring, nucleophilic displacement is expected to occur selectively at the C-3 position, displacing the iodide.
The identity of the halogen atom profoundly influences the feasibility and pathway of SNAr reactions. The relative rates of displacement for halogens in activated aromatic systems typically follow the order I > Br > Cl > F when the rate-determining step is the expulsion of the leaving group. Conversely, if the initial nucleophilic attack is the rate-determining step, the order often reverses (F > Cl > Br > I) due to the inductive electron-withdrawing effect of the halogen activating the ring. nih.gov For dihalothiophenes like this compound, the superior leaving group ability of iodide is the dominant factor, directing substitution to the C-I bond.
| Property | Chlorine (Cl) | Iodine (I) | Influence on SNAr at the Thiophene Ring |
| Electronegativity (Pauling Scale) | 3.16 | 2.66 | Chlorine's higher electronegativity provides stronger inductive activation for nucleophilic attack. |
| C(sp²)-X Bond Strength (kJ/mol) | ~400 | ~270 | The C-I bond is significantly weaker, making iodide a much better leaving group. researchgate.net |
| Predicted Reactivity | Less Reactive | More Reactive | Selective displacement of the iodide is strongly favored due to its superior leaving group ability. |
Organometallic Coupling Reactions
Organometallic cross-coupling reactions are among the most powerful tools for C-C bond formation, and this compound is an excellent substrate for these transformations due to the differential reactivity of its two halogen atoms. nih.gov
Palladium-catalyzed cross-coupling reactions share a common catalytic cycle that typically begins with the oxidative addition of an organohalide to a Pd(0) complex. libretexts.org The rate of this initial step is highly dependent on the carbon-halogen bond energy, following the general trend C-I > C-Br > C-Cl. wikipedia.org This reactivity difference allows for highly selective couplings at the C-3 position of this compound, leaving the C-Cl bond untouched for potential subsequent transformations.
Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) and has become one of the most widely used C-C bond-forming methods due to the stability and low toxicity of the boron reagents. nih.govlibretexts.orgfishersci.co.uk The reaction of this compound with an arylboronic acid selectively yields a 2-chloro-3-arylthiophene. nih.gov
Stille Reaction : The Stille coupling utilizes organotin compounds (stannanes) as the coupling partners. wikipedia.orgorganic-chemistry.org Like the Suzuki reaction, it is highly effective for selectively functionalizing the C-I bond of this compound. The main drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Negishi Reaction : This process involves the coupling of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The reaction with this compound proceeds selectively at the C-I position.
Sonogashira Reaction : This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org When applied to this compound, it selectively produces 2-chloro-3-alkynylthiophenes, which are valuable building blocks for conjugated materials. wikipedia.org
Table of Palladium-Catalyzed Reactions
| Reaction | Coupling Partner | Catalyst System | Solvent / Temp | Product | Yield (%) |
| Suzuki-Miyaura | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, H₂O / Reflux | 2-Chloro-3-(4-(methylthio)phenyl)thiophene | 85 |
| Stille | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄, LiCl | Toluene / 110 °C | 2-Chloro-3,2'-bithiophene | ~90 |
| Negishi | Phenylzinc chloride | Pd(dba)₂, P(o-tol)₃ | THF / 65 °C | 2-Chloro-3-phenylthiophene | High |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF / RT | 2-Chloro-3-(phenylethynyl)thiophene | >95 |
Note: Yields and conditions are representative and may vary based on specific literature examples.
Copper-mediated couplings, such as the Ullmann reaction, are classic methods for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. nih.gov These reactions also exhibit a preference for aryl iodides over the less reactive aryl chlorides. researchgate.net In the case of this compound, copper-catalyzed N-arylation with anilines or S-arylation with thiols would be expected to occur exclusively at the C-3 position. researchgate.netwpmucdn.com The reactivity trend for iodothiophenes in copper-mediated N-arylation has been noted, with 3-iodothiophenes often showing higher reactivity than 2-iodothiophenes, which is attributed to the electronic properties of the thienyl radical intermediate. researchgate.net
While palladium is often ineffective at activating C-Cl bonds under mild conditions, nickel catalysts are significantly more reactive toward these robust bonds. organic-chemistry.orgacs.org This complementary reactivity makes nickel catalysis a powerful tool for the derivatization of chlorothiophenes. A key synthetic strategy involving this compound is sequential cross-coupling:
A palladium-catalyzed reaction at the highly reactive C-I bond.
A subsequent nickel-catalyzed reaction at the remaining C-Cl bond of the product from the first step. organic-chemistry.org
This orthogonal approach allows for the controlled, step-wise introduction of two different substituents onto the thiophene core. Furthermore, nickel catalysts are widely used for the polymerization of halothiophenes to produce polythiophenes, which are important materials in organic electronics. Nickel-catalyzed polymerizations, such as Kumada or Negishi-type catalyst-transfer polycondensations, can be initiated from the chloro-substituted thiophene monomers.
Platinum-Catalyzed Transformations
While palladium is a more common catalyst for cross-coupling reactions, platinum complexes also exhibit catalytic activity in certain transformations. nih.govmdpi.com Platinum-catalyzed cross-dehydrogenative coupling reactions, for instance, have been reported to occur between sp³ C-H bonds in the absence of an oxidant. rsc.org Although specific examples detailing the use of this compound in platinum-catalyzed transformations are not extensively documented in the reviewed literature, the principles of such reactions can be inferred.
In contrast to palladium, the oxidative addition of some organohalides to platinum(0) can require more forcing conditions, such as higher temperatures. mdpi.com However, platinum catalysts are effective in various coupling reactions. The reactivity in platinum-catalyzed reactions would likely be dictated by the relative bond strengths of the C-I and C-Cl bonds, with the weaker C-I bond being the more probable site of initial oxidative addition. This selective activation would enable the introduction of various substituents at the 3-position of the thiophene ring.
Table 1: Comparison of Palladium and Platinum in Cross-Coupling Reactions
| Feature | Palladium | Platinum |
|---|---|---|
| General Activity | Highly active for a broad range of cross-coupling reactions. nih.gov | Generally less common but effective for specific transformations. rsc.org |
| Oxidative Addition | Generally facile for C-I and C-Br bonds. nih.gov | Can require higher temperatures for some substrates. mdpi.com |
| Key Applications | Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings. ic.ac.uk | Cross-dehydrogenative couplings, reactions involving C-H activation. rsc.org |
Directed Ortho-Metalation (DoM) and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.com This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org
In the context of this compound, the inherent reactivity of the thiophene ring and the influence of the halogen substituents govern the outcome of lithiation reactions. The treatment of halo-thiophenes with strong bases like lithium diisopropylamide (LDA) or n-butyllithium can lead to either deprotonation at an acidic ring position or halogen-metal exchange. ic.ac.ukacs.org For this compound, direct deprotonation would be expected to occur at the most acidic C-H position, which is the C5 position, due to the electron-withdrawing nature of the adjacent sulfur atom and halogens.
Alternatively, halogen-metal exchange can occur, with the weaker carbon-iodine bond being more susceptible to cleavage than the carbon-chlorine bond. This would generate a 3-lithiated thiophene intermediate. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a new functional group at either the C5 or C3 position, depending on the reaction pathway followed. For example, quenching with iodine can confirm the position of lithiation. acs.org
While traditional DMGs often contain heteroatoms like oxygen or nitrogen that chelate to the lithium cation, a halogen atom can also influence the regioselectivity of metalation. wikipedia.orgorganic-chemistry.org The iodine atom in this compound can act as a directing group, albeit a weaker one compared to functionalities like amides or methoxy (B1213986) groups. organic-chemistry.orgharvard.edu This directing effect is attributed to the ability of the halogen to stabilize the adjacent carbanion through inductive effects and potential weak coordination with the lithium cation. baranlab.org
In some cases, the iodine atom can direct lithiation to the adjacent C2 or C4 position. However, in this compound, the C2 position is already substituted. Therefore, any directing effect of the iodine would be towards the C4 position. The interplay between the directing effect of the iodine, the inherent acidity of the C5 proton, and the potential for halogen-metal exchange at the C3 position creates a complex reactivity profile that can be manipulated by the choice of base, solvent, and reaction temperature.
Halogen Dance Rearrangements in Thiophene Systems
The halogen dance is a base-catalyzed intramolecular or intermolecular rearrangement of halogen atoms on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.com This fascinating transformation allows for the migration of a halogen to a thermodynamically more stable position, often enabling the synthesis of substitution patterns that are difficult to achieve through other methods. wikipedia.org
In dihalothiophene systems, treatment with a strong base such as lithium diisopropylamide (LDA) can induce a halogen dance. ic.ac.ukic.ac.uk The process is initiated by either deprotonation or halogen-metal exchange, leading to the formation of a thienyllithium intermediate. This intermediate can then undergo a series of halogen-metal exchange steps, resulting in the migration of a halogen atom. ic.ac.uk In the case of mixed dihalothiophenes, there is a preferential migration, with iodine migrating more readily than bromine, and bromine more readily than chlorine. ic.ac.uk Therefore, in this compound, the iodine atom would be expected to be the mobile halogen.
The driving force for the halogen dance is the formation of the most stable organolithium intermediate. ic.ac.uk The stability of the thienyllithium species is influenced by the position of the lithium atom and the nature of the other substituents on the ring.
The mechanism of the halogen dance is thought to proceed through a series of intermolecular halogen-metal exchange reactions. whiterose.ac.ukias.ac.in After the initial formation of a lithiated thiophene, this species can react with another molecule of the starting dihalothiophene. This results in the transfer of a halogen atom to the lithiated species and the generation of a new lithiated thiophene. This process can continue until a thermodynamic equilibrium is reached, favoring the most stable lithiated isomer. ic.ac.uk
Table 2: Hierarchy of Halogen Migration in Halogen Dance Reactions
| Halogen | Relative Migration Tendency |
|---|---|
| Iodine | Highest |
| Bromine | Intermediate |
| Chlorine | Lowest |
This table is based on findings that indicate iodo-substituents migrate preferentially over bromo-substituents, and bromo-substituents over chloro-substituents in mixed di-halogenated thiophenes. ic.ac.uk
Radical Reactions and Photochemical Transformations
Comprehensive studies detailing the radical reactions and photochemical transformations specifically for this compound are limited. Inferences about its reactivity can be drawn from the general behavior of halothiophenes. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and is therefore the most likely site for homolytic cleavage under radical or photochemical conditions.
Initiation via UV irradiation or radical initiators would be expected to generate a 2-chloro-3-thienyl radical. The subsequent fate of this radical intermediate would depend on the reaction conditions, including the presence of trapping agents or hydrogen donors. However, without specific experimental data for this compound, any proposed reaction pathways remain speculative.
Similarly, the photochemical behavior is anticipated to be dominated by the C-I bond. Photolysis would likely lead to the formation of the corresponding thienyl radical and an iodine radical. The potential for subsequent rearrangements or reactions of the thienyl radical is an area that requires dedicated study.
Functionalization Reactions at the Thiophene Ring (e.g., C-H functionalization, chloromethylation)
The functionalization of the thiophene ring in this compound at its C-H positions (C4 and C5) and through reactions like chloromethylation is not well-documented. The electronic effects of the halogen substituents—the electron-withdrawing nature of chlorine and iodine—deactivate the thiophene ring towards electrophilic substitution, making C-H functionalization challenging compared to unsubstituted thiophene.
While methods for direct C-H functionalization of thiophenes have advanced significantly, their application to this compound has not been specifically reported. Such reactions, if successful, would likely show regioselectivity influenced by the directing effects of the existing substituents.
Chloromethylation, an electrophilic substitution reaction, would also be expected to be difficult on the deactivated this compound ring. While the compound 2-chloro-3-(chloromethyl)thiophene (B22618) is known, indicating that such a transformation is synthetically accessible, the specific conditions and yields for the chloromethylation of this compound are not described in the available literature. It is plausible that such a transformation would necessitate harsh reaction conditions or alternative synthetic routes, such as the functionalization of a pre-chloromethylated thiophene precursor.
Further research is required to fully elucidate the scope and mechanisms of these functionalization reactions on the this compound scaffold.
Derivatization and Complex Scaffold Synthesis from 2 Chloro 3 Iodothiophene
Synthesis of Polysubstituted Thiophene (B33073) Architectures
The primary utility of 2-chloro-3-iodothiophene in synthesizing polysubstituted thiophenes lies in the stepwise functionalization of the 2- and 3-positions. The C-I bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. This reactivity difference enables the selective introduction of a substituent at the 3-position while leaving the chlorine atom at the 2-position intact for a subsequent, different coupling reaction.
This sequential approach provides a reliable pathway to 2,3-disubstituted thiophenes with distinct functional groups, a challenging task using other synthetic methods like direct electrophilic substitution. rsc.org For instance, a Sonogashira coupling can be performed first at the C-I bond to introduce an alkynyl group, followed by a Suzuki coupling at the C-Cl bond to add an aryl group. This method offers a programmed route to complex thiophene cores.
Key cross-coupling reactions utilized for the derivatization of this compound are summarized below.
| Reaction Type | Reactivity of C-X Bond | Typical Conditions | Functionality Introduced |
|---|---|---|---|
| Suzuki Coupling | C-I > C-Br > C-Cl | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), boronic acid/ester | Aryl, vinyl |
| Stille Coupling | C-I > C-Br > C-Cl | Pd catalyst, organostannane reagent | Aryl, vinyl, alkyl, etc. |
| Sonogashira Coupling | C-I > C-Br > C-Cl | Pd/Cu catalyst, terminal alkyne, base | Alkynyl |
| Heck Coupling | C-I > C-Br >> C-Cl | Pd catalyst, alkene, base | Alkenyl |
| Negishi Coupling | C-I > C-Br > C-Cl | Pd or Ni catalyst, organozinc reagent | Aryl, alkyl, etc. |
| Kumada Coupling | C-I > C-Br > C-Cl | Pd or Ni catalyst, Grignard reagent (organomagnesium) | Aryl, alkyl, etc. |
Alternative strategies for creating polysubstituted thiophenes, such as tandem thia-Michael addition/aldol reactions followed by dehydration, also exist, highlighting the diverse synthetic interest in these structures. rsc.orgclockss.orgrsc.org However, the regiochemical precision offered by starting with this compound is a significant advantage for targeted synthesis.
Accessing Fused Heterocyclic Systems
This compound is an excellent precursor for constructing fused heterocyclic systems, where the thiophene ring is annulated with one or more additional rings. The synthesis of these structures often involves a two-step process: first, the regioselective installation of appropriate functional groups at the 2- and 3-positions, followed by an intramolecular cyclization reaction.
For example, a substituent bearing a nucleophilic site can be introduced at the 3-position via a cross-coupling reaction. A second substituent, capable of undergoing an intramolecular reaction with the first, can then be installed at the 2-position. This "coupling-then-cyclization" strategy is a powerful tool for building complex polycyclic aromatic systems. One such example is the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives, which can be achieved through the reaction of functionalized thiophenes with appropriate reagents. researchgate.net
The general approach can be outlined as:
Selective C-3 Functionalization: An initial cross-coupling reaction (e.g., Sonogashira, Suzuki) is performed at the more reactive C-I bond to introduce a group with a reactive handle (e.g., an alkyne, a protected amine, or a hydroxyl group).
C-2 Functionalization: A second coupling reaction is carried out at the C-Cl bond to introduce the second part of the cyclization precursor.
Intramolecular Cyclization: The molecule is then subjected to conditions that promote ring closure between the substituents at the 2- and 3-positions, forming the fused heterocyclic system.
This methodology allows for the creation of a wide variety of fused systems, such as dithieno[3,2-b:2',3'-d]thiophene (DTT), by designing the appropriate precursors. ep2-bayreuth.deresearchgate.net
Preparation of Thiophene-Based Oligomers and Polymers
Thiophene-based oligomers and polymers are crucial components in the field of organic electronics. The precise structure and regioregularity of these materials are paramount. This compound, after appropriate modification, serves as a key monomer precursor for the synthesis of these conjugated macromolecules. For instance, a derivative like 2-chloro-3-alkyl-5-iodothiophene can be used in polymerization schemes where the differential reactivity of the C-I and C-Cl bonds can be exploited.
Controlled polymerization methods are essential for producing polymers with well-defined molecular weights and low polydispersity, which are critical for consistent material performance. Several techniques have been developed for thiophene-based polymers.
Catalyst-Transfer Polycondensation (CTP): This is a chain-growth polymerization mechanism, most notably the Kumada Catalyst-Transfer Polycondensation (KCTP), which allows for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). rsc.orgacs.org The process is often described as "living," enabling precise control over polymer chain length and the synthesis of block copolymers. acs.org Nickel and palladium complexes are commonly used as catalysts. rsc.org
Direct Arylation Polymerization (DArP): A more recent and "greener" alternative, DArP avoids the need to pre-synthesize organometallic monomers (like organotin or organoboron compounds). rsc.orgrsc.org It creates C-C bonds by coupling a C-H bond directly with a C-halogen bond. This method is cost-effective and reduces toxic byproducts, offering a facile route to polymers with controlled molecular weights and high regioregularity using palladium-based catalysts. rsc.orgnih.gov
Regioregularity, specifically the head-to-tail (HT) arrangement of monomer units in poly(3-substituted thiophene)s, is crucial for achieving the desired electronic properties. Random couplings (head-to-head or tail-to-tail) disrupt the polymer's planarity and π-conjugation. rsc.org
Several strategies ensure high HT-regioregularity:
Grignard Metathesis (GRIM) Polymerization: Pioneered by McCullough, this method involves the treatment of a 2-bromo-5-chloro-3-alkylthiophene with a Grignard reagent to form a magnesiated monomer, which is then polymerized using a nickel catalyst. This was one of the first methods to produce highly regioregular P3ATs. rsc.orgacs.org
Stille and Suzuki Polycondensation: These palladium-catalyzed cross-coupling reactions polymerize appropriately functionalized thiophene monomers (e.g., distannyl- and diboronyl-thiophenes with dihalothiophenes). They are robust methods for creating a wide variety of alternating copolymers. rsc.orgrsc.org
Deprotonative Cross-Coupling Polycondensation: This technique uses a strong base to deprotonate a 2-halo-3-substituted thiophene, generating an organometallic species in situ, which then undergoes nickel-catalyzed polymerization. rsc.orgnih.gov This approach can utilize chlorothiophene monomers, which are often more accessible. nih.gov
The table below summarizes key polymerization methods for achieving regioregular thiophene-based polymers.
| Polymerization Method | Catalyst System | Monomer Type | Key Advantage |
|---|---|---|---|
| Kumada (KCTP/GRIM) | Nickel (e.g., Ni(dppp)Cl₂) | 2,5-Dihalo-3-alkylthiophene + Grignard reagent | High regioregularity, living polymerization characteristics. rsc.orgacs.org |
| Stille Polycondensation | Palladium (e.g., Pd(PPh₃)₄) | Dihalothiophene + Distannylthiophene | Tolerant to many functional groups. rsc.org |
| Suzuki Polycondensation | Palladium (e.g., Pd(PPh₃)₄) | Dihalothiophene + Thiophene-diboronic acid/ester | Boronic acids are often more stable and less toxic than stannanes. rsc.org |
| Direct Arylation (DArP) | Palladium (e.g., Pd₂(dba)₃) | Dihalothiophene + Thiophene (with C-H bonds) | Atom-economical, avoids organometallic intermediates. rsc.orgrsc.org |
Scaffold Construction for Advanced Organic Materials
The ability to perform selective, sequential reactions on this compound makes it an exemplary scaffold for building complex molecular architectures tailored for advanced organic materials. By leveraging the predictable reactivity of its C-I and C-Cl bonds, chemists can construct a diverse array of structures, from simple disubstituted thiophenes to intricate fused systems and highly ordered polymers, without relying on the often-unpredictable outcomes of direct substitution on an unfunctionalized thiophene ring.
The construction of these scaffolds follows a hierarchical design principle:
Primary Structure: The initial, regioselective derivatization of the 2- and 3-positions of the thiophene ring establishes the fundamental substitution pattern.
Secondary Structure: These primary building blocks can then be used in subsequent reactions to form larger, more complex systems. This includes intramolecular cyclizations to create rigid, planar fused rings or intermolecular polymerizations to form one-dimensional conjugated chains.
Tertiary/Quaternary Structure: In the case of polymers, the high regioregularity achieved through controlled polymerization techniques facilitates self-assembly into higher-order structures, such as π-stacked aggregates and lamellar crystalline domains, which are essential for the function of organic electronic devices. acs.org
The synthesis of alternating copolymers, where different thiophene units are arranged in a regular pattern, further demonstrates the advanced level of scaffold control possible. nih.govresearchgate.net This precise control over the molecular framework is fundamental to tuning the electronic and physical properties of the final material, even before considering specific applications.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Mechanistic Pathway Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-chloro-3-iodothiophene and its analogs. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, which is crucial for differentiating between isomers and confirming the pathways of chemical reactions.
In the ¹H NMR spectrum of a substituted thiophene (B33073), the chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to the nature and position of the substituents. For instance, in a study involving the synthesis of benzyl-substituted chloro-iodobenzene derivatives, ¹H NMR was used to unequivocally determine the final structure of the products. beilstein-journals.org The multiplicity of the signals (e.g., singlet, doublet, triplet) and the magnitude of the coupling constants provide information about the connectivity of the atoms within the molecule. beilstein-journals.org
Similarly, ¹³C NMR spectroscopy provides data on the carbon framework of the molecule. beilstein-journals.org The chemical shifts of the carbon atoms in the thiophene ring are influenced by the electron-donating or electron-withdrawing effects of the substituents. This allows for the unambiguous assignment of the substitution pattern.
NMR is also a powerful tool for monitoring reaction progress and identifying intermediates. By taking NMR spectra at different time points during a reaction, it is possible to observe the disappearance of starting materials and the appearance of products, as well as any transient species that may form. beilstein-journals.org This is particularly valuable for understanding complex reaction mechanisms, such as those involved in the synthesis of halogenated thiophenes.
Interactive Table: Representative ¹H NMR Data for Substituted Thiophenes
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 2-Methylthiophene | H3 | 6.83 | dd | 3.4, 1.1 | hmdb.ca |
| H4 | 6.94 | dd | 5.1, 3.4 | hmdb.ca | |
| H5 | 7.15 | dd | 5.1, 1.1 | hmdb.ca | |
| 2-Iodothiophene (B115884) | H3 | 7.11 | dd | 3.6, 1.4 | chemicalbook.com |
| H4 | 6.78 | dd | 5.5, 3.6 | chemicalbook.com | |
| H5 | 7.37 | dd | 5.5, 1.4 | chemicalbook.com | |
| 3-Iodothiophene (B1329286) | H2 | 7.24 | dd | 3.0, 1.4 | chemicalbook.com |
| H4 | 7.30 | dd | 5.1, 1.4 | chemicalbook.com |
Mass Spectrometry (MS) for Reaction Intermediates and Product Identification
Mass spectrometry (MS) is an essential analytical technique for the identification of this compound and its reaction products, as well as for detecting transient intermediates. nih.gov This method provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight of a compound and the elucidation of its structure through fragmentation patterns. nih.govnist.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy. beilstein-journals.org This is crucial for confirming the identity of newly synthesized compounds. For instance, in the characterization of various substituted aromatic compounds, HRMS was used to confirm the calculated exact masses of the products. beilstein-journals.org
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of reaction mixtures, as it can transfer ions from solution to the gas phase with minimal fragmentation. researchgate.net This allows for the direct observation of reaction intermediates, which are often present in low concentrations. nih.govresearchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to further characterize these intermediates by inducing fragmentation and analyzing the resulting daughter ions. nih.gov This approach provides valuable insights into the reaction mechanism by revealing the connectivity of the atoms within the intermediate species. researchgate.net
Interactive Table: Mass Spectrometry Data for Halogenated Thiophenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Fragments (m/z) | Reference |
|---|---|---|---|---|---|
| 2-Chlorothiophene (B1346680) | C₄H₃ClS | 118.59 | Electron Ionization | 118 (M+), 83, 45 | nist.gov |
| 2-Chloro-3-(chloromethyl)thiophene (B22618) | C₅H₄Cl₂S | 167.06 | Not Specified | Not Specified | nih.gov |
X-ray Crystallography of this compound Derivatives and Complexes
X-ray crystallography is a powerful technique that provides unambiguous, three-dimensional structural information for crystalline compounds. For derivatives and complexes of this compound that can be grown as single crystals, this method can definitively confirm the molecular structure, including the precise positions of the chloro and iodo substituents on the thiophene ring. researchgate.net
The resulting crystal structure reveals detailed information about bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it provides insights into intermolecular interactions in the solid state, such as halogen bonding, which can influence the packing of the molecules in the crystal lattice.
Interactive Table: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2,5-dihydrothiophene 1,1-dioxide | Orthorhombic | Pnma | Planar ring | researchgate.net |
| 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide | Monoclinic | P2₁/c | Twisted conformation | researchgate.net |
| Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Orthorhombic | Not specified | Tetrahedral geometry | jocpr.com |
Vibrational Spectroscopy (IR, Raman) for Structural Analysis and Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a valuable tool for the structural analysis of this compound. These techniques probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and the functional groups present. acs.org
IR and Raman spectroscopy are complementary techniques governed by different selection rules. acs.org In general, vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. acs.org For a molecule with a center of symmetry, a given vibration will be either IR or Raman active, but not both. For less symmetrical molecules, some vibrations may be active in both techniques. acs.org
The vibrational spectrum of a substituted thiophene will exhibit characteristic bands corresponding to the stretching and bending modes of the C-H, C-C, C-S, C-Cl, and C-I bonds. The frequencies of these vibrations are sensitive to the substituents on the thiophene ring. For example, the C-S stretching modes in 2-substituted thiophenes are typically observed in the range of 710-687 cm⁻¹, while ring stretching vibrations occur in the 1600-1350 cm⁻¹ region. iosrjournals.org The positions and intensities of these bands can be used to confirm the presence of the thiophene ring and to gain information about its substitution pattern. iosrjournals.orgresearchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. iosrjournals.org These calculated spectra can then be compared to the experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. iosrjournals.org
Interactive Table: Characteristic Vibrational Frequencies for Substituted Thiophenes
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| C-C Ring Stretching | 1514-1532 | IR/Raman | iosrjournals.org |
| C-C Ring Stretching | 1430-1454 | IR/Raman | iosrjournals.org |
| C-C Ring Stretching | 1347-1367 | IR/Raman | iosrjournals.org |
| C-S Stretching | 710-687 | IR | iosrjournals.org |
| C-H in-plane bending | ~1114 | FT-Raman | iosrjournals.org |
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules like this compound. bohrium.comcsu.edu.au By irradiating a sample with high-energy photons, typically from a synchrotron radiation source, core or valence electrons are ejected, and their kinetic energies are measured. bohrium.comresearchgate.net This allows for the determination of the binding energies of the electrons in their respective molecular orbitals.
The valence shell photoelectron spectrum provides information about the energies of the highest occupied molecular orbitals (HOMOs). bohrium.com The experimental ionization energies can be compared with theoretical calculations to assign the character of the molecular orbitals (e.g., σ-orbitals, π-orbitals, lone pairs). bohrium.comcsu.edu.au For halogenated thiophenes, the substituents have a noticeable effect on the electronic structure. csu.edu.au The outermost orbitals often have significant contributions from the halogen and sulfur atoms. bohrium.com
Studies on related compounds like 2-iodothiophene and chlorothiophenes have shown that the binding energies and intensities of satellite peaks in the photoelectron spectra can provide insights into electron correlation effects. bohrium.com Furthermore, the angular distribution of the photoelectrons can be used to experimentally distinguish between photoelectron bands arising from σ- and π-orbitals. bohrium.com
In some cases, high-resolution photoelectron spectroscopy can reveal vibrational fine structure in the electronic bands, providing information about the vibrational frequencies of the cation. bohrium.comresearchgate.net This data, in conjunction with theoretical calculations, offers a detailed picture of the electronic and geometric changes that occur upon ionization.
Interactive Table: Key Findings from Photoelectron Spectroscopy of Halogenated Thiophenes
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| 2-Iodothiophene | PES with Synchrotron Radiation | Characterization of main bands, assessment of electron correlation, distinction between σ- and π-orbitals. | bohrium.com |
| 2-Chlorothiophene | PES with Synchrotron Radiation | Assignment of major spectral structures, discussion of the breakdown of the molecular orbital ionization picture. | researchgate.net |
| 3-Chlorothiophene (B103000) | PES with Synchrotron Radiation | Determination of photoelectron angular distributions and branching ratios. | researchgate.net |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. sumitomo-chem.co.jp
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller gap generally indicates higher reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for a Thiophene (B33073) Derivative This table provides example data for a generic thiophene derivative to illustrate the typical output of a DFT calculation, as specific data for 2-Chloro-3-iodothiophene is not available in the provided search results.
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -6.5 | C4, C5, S |
| LUMO | -1.2 | C2, C3, Cl, I |
| HOMO-LUMO Gap | 5.3 eV |
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. sumitomo-chem.co.jp This involves identifying reactants, products, intermediates, and, crucially, transition states. sumitomo-chem.co.jpwikipedia.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. wikipedia.orglibretexts.org
For this compound, this analysis could be applied to understand various reactions, such as Suzuki or Stille cross-coupling reactions, which are common for halogenated heterocycles. Theoretical calculations can model the entire reaction pathway, including oxidative addition, transmetalation, and reductive elimination steps. sumitomo-chem.co.jp By calculating the Gibbs free energy of activation for different possible pathways, the most favorable mechanism can be determined. beilstein-journals.org For instance, in a cross-coupling reaction, DFT could predict whether the C-Cl or C-I bond is more likely to undergo oxidative addition first. Such studies provide activation free energy barriers and the geometries of the transition state structures. beilstein-journals.orgresearchgate.net
DFT is a valuable tool for predicting the regioselectivity of chemical reactions, which is particularly important for substituted thiophenes where multiple reaction sites are available. By comparing the activation energies for reactions at different positions of the this compound ring, the most likely site of attack can be predicted.
For example, in electrophilic aromatic substitution, DFT calculations could determine whether the incoming electrophile will preferentially attack the C4 or C5 position of the thiophene ring. This is achieved by calculating the energies of the sigma-complex intermediates and the corresponding transition states for each possible pathway. The pathway with the lower activation energy will be the favored one, thus predicting the major regioisomer. Similarly, in metal-catalyzed cross-coupling reactions, DFT can predict at which halogenated carbon (C2 or C3) the reaction is more likely to occur.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions in the liquid phase or in solution. rsc.orgrsc.org By simulating the movement of a large ensemble of molecules over time, MD can reveal information about the local structure, such as radial distribution functions and coordination numbers. beilstein-journals.org
For this compound, MD simulations could be used to understand its bulk liquid properties and how it interacts with solvent molecules. These simulations would reveal the preferred orientations and distances between neighboring molecules, highlighting the importance of different types of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and halogen bonding. While specific MD simulation data for this compound is not present in the search results, studies on similar organic molecules demonstrate the power of this technique to understand condensed-phase behavior. rsc.orgbeilstein-journals.org
Quantum Chemical Calculations of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. taylorandfrancis.com The iodine and chlorine atoms in this compound can both participate in halogen bonding, with the iodine atom expected to be a stronger halogen bond donor due to its higher polarizability.
Quantum chemical calculations, particularly using methods like DFT and Møller-Plesset perturbation theory (MP2), can be used to quantify the strength and nature of these interactions. nih.gov These calculations can determine the interaction energies, geometries, and the charge transfer involved in halogen bond formation. nih.govresearchgate.net Analysis techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide further insights into the nature of the halogen bond, distinguishing it from other intermolecular forces. researchgate.netrsc.org Computational studies have been instrumental in understanding the role of halogen bonding in various chemical and biological systems. researchgate.netnih.gov
Table 2: Illustrative Calculated Halogen Bond Parameters This table presents hypothetical data for the interaction of this compound with a generic Lewis base (LB) to illustrate the type of information obtained from quantum chemical calculations.
| Interaction | Interaction Energy (kcal/mol) | Halogen-Lewis Base Distance (Å) | C-Halogen···Lewis Base Angle (°) |
|---|---|---|---|
| C-I···LB | -4.5 | 2.80 | 175 |
| C-Cl···LB | -2.1 | 3.10 | 170 |
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, primarily based on DFT, can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra.
For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. researchgate.net The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ucl.ac.uk These theoretical predictions can help in the assignment of complex NMR spectra and in the structural elucidation of reaction products. pdx.edu
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.net
Applications As a Synthetic Building Block in Advanced Chemical Research
Precursor in Organic Electronic Materials Research
The development of organic electronics relies on the precise synthesis of π-conjugated molecules that form the active layers in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net 2-Chloro-3-iodothiophene provides a strategic entry point for constructing the thiophene-based materials central to this field.
Conjugated polymers, particularly polythiophenes, are cornerstone materials in organic electronics due to their tunable electronic and optical properties. wikipedia.orgsigmaaldrich.com The performance of these materials is highly dependent on the regularity of the polymer chain, specifically the head-to-tail (HT) coupling of the monomer units. wikipedia.org this compound is an ideal precursor for creating regioregular polythiophenes.
The synthetic strategy involves the selective reaction at the more labile C-I bond. For instance, a Kumada or Stille cross-coupling reaction can be performed at the 3-position (iodine) to introduce a desired side chain (e.g., an alkyl group for solubility). This step yields a 2-chloro-3-alkylthiophene monomer. Subsequent polymerization of this monomer, often via dehalogenative polycondensation methods using catalysts like Nickel(II) complexes, proceeds by coupling at the remaining chloro and the unsubstituted 5-position of the thiophene (B33073) ring. cmu.edulookchem.com This controlled, stepwise approach ensures a high degree of regioregularity in the final polymer backbone, which is crucial for efficient charge transport. wikipedia.orgnih.gov
The use of a precursor approach, where a processable polymer is first synthesized and then converted into the final conjugated material, offers a method to achieve high-molecular-weight polymers that might otherwise be insoluble. nih.govrsc.org
Table 1: Synthetic Reactions for Polythiophene Synthesis using Halogenated Thiophene Precursors
| Reaction Type | Catalyst System | Monomer Example | Resulting Polymer Property |
| Kumada Cross-Coupling | Ni(dppp)Cl₂ | 2-bromo-5-(bromomagnesio)-3-alkylthiophene | High Head-to-Tail (HT) Regioregularity (~100%) cmu.edu |
| Rieke Zinc Method | "Rieke Zinc" | 2,5-Dibromo-3-alkylthiophene | Regioregular Polythiophenes wikipedia.org |
| C-H Functionalization Polycondensation | NiCl₂(dppe)/TMPMgCl·LiCl | 2-chloro-3-hexylthiophene | Regioregular HT-P3HT lookchem.com |
| Oxidative Polymerization | FeCl₃ | 3-alkylthiophene | Generally produces regiorandom polymers wikipedia.orgcmu.edu |
Oligothiophenes, which are well-defined chains of a specific number of thiophene rings, are crucial for fundamental studies of charge transport and as model compounds for their polymer analogues. rsc.org The differential reactivity of this compound is paramount for the stepwise, iterative synthesis required to build these precise structures.
A typical synthesis could involve:
Initial Coupling: A Suzuki or Stille reaction at the 3-iodo position of this compound with a thiophene-boronic acid (or stannane) derivative. This selectively forms a C-C bond at the 3-position, leaving the 2-chloro position untouched.
Purification: The resulting chloro-bithiophene intermediate is purified.
Activation and Second Coupling: The chloro group of the intermediate can then be converted to a more reactive species (e.g., via lithiation or conversion to a boronic ester) to facilitate a subsequent coupling reaction, extending the oligomer chain.
This iterative process, leveraging the orthogonal reactivity of the two halogen atoms, allows for the meticulous construction of oligothiophenes with a precise number of units and defined connectivity, which is essential for tuning their optical and electronic properties. rsc.org
Intermediate in the Synthesis of Complex Organic Molecules
Beyond materials science, the unique reactivity of this compound makes it a valuable intermediate for constructing complex molecular frameworks, particularly heterocyclic systems.
Heterocyclic compounds are ubiquitous in chemistry and form the core of many functional molecules. This compound can serve as a scaffold for building more complex fused or linked heterocyclic systems. nih.govnih.gov For example, the iodine at the 3-position can undergo a Sonogashira coupling with a terminal alkyne. The resulting 3-alkynyl-2-chlorothiophene intermediate contains two reactive sites. The chloro group and the newly introduced alkyne can then participate in an intramolecular cyclization reaction, potentially catalyzed by a transition metal, to form a thieno-fused heterocycle, such as thienopyridine or thienopyrimidine. vdoc.pub This strategy allows for the rapid assembly of complex polycyclic systems from a relatively simple starting material.
Table 2: Representative Transformations for Heterocyclic Scaffold Synthesis
| Starting Material | Reagent/Reaction | Intermediate | Resulting Scaffold Type |
| This compound | Terminal alkyne, Pd/Cu catalyst (Sonogashira coupling) | 3-Alkynyl-2-chlorothiophene | Precursor for Thieno-fused heterocycles vdoc.pub |
| This compound | Arylboronic acid (Suzuki coupling) | 3-Aryl-2-chlorothiophene | Precursor for further functionalization/cyclization nih.gov |
| 3-Thenyl bromides | Pyridines (Grewe morphinan (B1239233) synthesis) | Not applicable | Thiophene-condensed azabicyclo derivatives vdoc.pub |
The introduction of chirality into thiophene-based molecules is of significant interest for creating materials with unique optical properties, such as chiroptical switches or sensors. mdpi.com this compound can be used as a starting point for synthesizing such molecules.
A chiral side chain, for example, one containing a stereogenic center, can be attached to the thiophene ring via a cross-coupling reaction at the reactive 3-iodo position. This creates a chiral 2-chloro-3-substituted thiophene monomer. The remaining chloro group at the 2-position and the hydrogen at the 5-position are then available for subsequent polymerization or further synthetic modification. mdpi.com This approach allows for the incorporation of a chiral element onto the thiophene backbone in a controlled manner, leading to the formation of chiral oligomers or polymers where the helical arrangement of the polymer chain can be influenced by the chiral substituent.
Role in Catalyst Development and Ligand Synthesis
In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of a metal center. nih.gov Thiophene derivatives can be incorporated into ligand structures to modulate the electronic properties of the resulting metal complex.
This compound can be envisioned as a precursor in multi-step ligand synthesis. For example, the iodine atom can be displaced via nucleophilic substitution or a coupling reaction to introduce a coordinating group (e.g., a phosphine (B1218219), amine, or another heterocycle). The resulting substituted chlorothiophene can then be used in several ways:
As a Ligand Fragment: The thiophene-based fragment can be incorporated into a larger, multidentate ligand framework.
As a Reactive Ligand: The remaining C-Cl bond can act as a reactive site. For instance, the thiophene ligand could coordinate to a metal center, and the chloro group could then participate in an oxidative addition step as part of a catalytic cycle. lookchem.com
This synthetic flexibility allows for the creation of novel N,S- or P,S-heterocyclic ligands where the thiophene sulfur atom can coordinate to a metal, influencing its catalytic behavior in reactions such as C-C bond formation. nih.gov
Utilization in Sustainable Chemical Transformations
Detailed Research Findings
The pursuit of sustainable chemistry is characterized by the replacement of hazardous reagents and solvents with safer alternatives, the enhancement of energy efficiency, and the design of processes that maximize atom economy. While specific research focusing exclusively on the sustainable reactions of this compound is not extensively reported, the principles of green chemistry are widely applied to the reactions of analogous halo-thiophenes.
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful methods for constructing complex organic molecules. The environmental credentials of these reactions can be substantially improved by employing green solvents, using highly efficient and recyclable catalysts, and operating under milder reaction conditions.
Green Solvents: Traditionally, palladium-catalyzed reactions have been conducted in toxic and volatile organic solvents such as dimethylformamide (DMF), toluene, or tetrahydrofuran (B95107) (THF). A cornerstone of greening these processes is the substitution of these solvents with more environmentally friendly options like water, ethanol, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). nih.govnih.gov For example, conducting Suzuki-Miyaura coupling reactions in aqueous environments or in mixtures of water and an organic solvent can significantly diminish the environmental impact of the process. nih.gov The use of specialized surfactants can even facilitate such reactions in water at room temperature by forming nanomicelles that serve as microscopic reaction vessels.
Atom Economy and Milder Conditions: Cross-coupling reactions are often designed to be highly atom-economical, meaning that a large proportion of the atoms from the reactants are incorporated into the desired product. libretexts.org Research is also focused on creating catalytic systems that function effectively at lower temperatures and pressures, thereby conserving energy. Copper-free Sonogashira reactions offer a greener alternative to the classic conditions by eliminating the need for a toxic co-catalyst. nih.govrsc.org
Table 1: Comparison of Sustainable Approaches in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Conventional Conditions | Sustainable Approaches | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, organic base, organic solvent (e.g., Toluene, DMF) | Pd catalyst (low loading), weaker inorganic base (e.g., K₂CO₃), green solvent (e.g., water, ethanol, 2-MeTHF) nih.govnih.govlibretexts.org | Reduced solvent toxicity, simplified work-up procedures, and milder reaction conditions. nih.gov |
| Heck Reaction | Pd catalyst, organic base, polar aprotic solvent (e.g., DMF) | Heterogeneous Pd catalyst, phosphine-free conditions, green solvent (e.g., water/EtOH mixture) frontiersin.orgnih.gov | Facilitates catalyst recycling, avoids the use of toxic phosphine ligands, and generates less waste. frontiersin.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base, organic solvent | Copper-free conditions, air-stable precatalysts, green solvents (e.g., DMSO, aqueous media) nih.govrsc.org | Eliminates the use of toxic copper and allows for safer, milder operating conditions. nih.gov |
C-H Activation and Functionalization:
Direct C-H activation represents a progressively important strategy in sustainable synthesis because it bypasses the need for pre-functionalization of starting materials, thereby shortening synthetic sequences and minimizing waste. Although specific examples involving this compound are not abundant, the use of transition metal catalysts like ruthenium in green solvents to functionalize C-H bonds in aromatic heterocycles is a well-established principle. Such methods provide a more atom- and step-economical route to the synthesis of complex molecules.
Photocatalysis:
Visible-light photocatalysis has risen as a prominent green technology that uses light as a clean and renewable energy source to drive chemical reactions under mild conditions. nih.gov This approach can be employed to generate reactive intermediates for the synthesis and functionalization of heterocyclic compounds, offering a potentially sustainable pathway for the transformation of molecules like this compound.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Strategies
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research concerning 2-chloro-3-iodothiophene will undoubtedly prioritize the development of synthetic methods that are not only efficient but also environmentally benign.
Current synthetic approaches often rely on traditional halogenation techniques which may involve harsh reagents and generate significant waste. Emerging research focuses on catalytic and more atom-economical methods. One promising avenue is the continued development of iodocyclization reactions of functionalized alkynes. For instance, methods involving the dehydrative iodocyclization of 1-mercapto-3-yn-2-ols have shown success in producing 3-iodothiophenes. nih.gov Adapting these methods by utilizing appropriately chlorinated starting materials could provide a direct and efficient route to this compound.
Furthermore, the principles of green chemistry , such as the use of recyclable catalysts and solvent-free reaction conditions, are becoming increasingly important. nih.govresearchgate.net Research into solid-supported catalysts or nanoparticle-based catalytic systems could offer pathways to greener syntheses of halogenated thiophenes. researchgate.net These approaches not only minimize waste but also simplify product purification, leading to more sustainable manufacturing processes. The table below summarizes some modern synthetic strategies that could be adapted for the synthesis of this compound.
| Synthetic Strategy | Key Features | Potential for this compound |
| Iodocyclization of Functionalized Alkynes | Mild reaction conditions, good to excellent yields for 3-iodothiophenes. nih.govresearchgate.net | High potential by using chlorinated alkyne precursors. |
| Use of Recyclable Catalysts | Nanoparticle catalysts (e.g., Fe3O4, ZnO) can be recovered and reused, reducing waste. nih.gov | Applicable to various steps in the synthesis, promoting sustainability. |
| Solvent-Free Reactions | Reactions proceed without a solvent, often with microwave or ultrasound irradiation, reducing environmental impact. researchgate.netresearchgate.net | Could lead to faster and more efficient synthesis with reduced solvent waste. |
| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive heavy metal catalysts. acs.org | An emerging area that could provide cleaner synthetic routes. |
Exploration of Novel Reactivity Patterns
The differential reactivity of the C-Cl and C-I bonds in this compound presents a fertile ground for exploring novel chemical transformations. The carbon-iodine bond is generally more susceptible to cleavage in cross-coupling reactions, allowing for regioselective functionalization.
Future research will likely focus on expanding the scope of cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings, at the C-3 position. nih.gov This will enable the synthesis of a wide array of 3-substituted-2-chlorothiophenes, which are valuable precursors for more complex molecules. A key challenge and area of investigation will be the development of catalytic systems that exhibit high regioselectivity, exclusively targeting the C-I bond while leaving the C-Cl bond intact.
Another exciting frontier is the use of this compound in the synthesis of fused thiophene (B33073) systems . acs.orgresearchgate.net These polycyclic aromatic compounds are of great interest for their electronic properties and potential applications in organic electronics. By carefully designing reaction sequences that involve sequential functionalization of both the C-I and C-Cl bonds, novel thieno-fused heterocycles with tailored properties can be constructed. The regioselectivity of these reactions is crucial, and understanding the factors that govern it will be a major research focus. nih.govacs.org
The table below outlines potential reactivity patterns and their significance.
| Reactivity Pattern | Description | Significance |
| Regioselective Cross-Coupling | Selective reaction at the C-3 position (C-I bond) while preserving the C-2 position (C-Cl bond). nih.gov | Access to a wide range of 3-substituted-2-chlorothiophenes for further elaboration. |
| Synthesis of Fused Thiophenes | Utilization as a building block for constructing polycyclic systems containing a thiophene ring. acs.orgresearchgate.net | Creation of novel materials for organic electronics and other applications. |
| ipso-Substitution Reactions | Displacement of the halogen atoms with other functional groups. researchgate.net | A potential route to introduce a variety of substituents onto the thiophene ring. |
| Directed Ortho-Metalation | Use of a directing group to achieve selective deprotonation and functionalization adjacent to the halogen atoms. | A powerful tool for introducing additional functionality with high regiocontrol. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant technological advancement in chemical manufacturing. researchgate.net The integration of this compound chemistry into these modern platforms is an emerging trend with considerable potential.
Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up reactions seamlessly. nih.gov For the synthesis and functionalization of this compound, flow reactors could enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. The use of microreactors can lead to higher yields and selectivities in a shorter amount of time. researchgate.net
Automated synthesis platforms , combined with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. By systematically varying reagents, catalysts, and reaction parameters, these platforms can rapidly identify optimal conditions for the synthesis and derivatization of this compound. This approach is particularly valuable for creating libraries of novel thiophene-based compounds for applications in drug discovery and materials science.
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Enhanced safety, precise control, scalability, improved efficiency. researchgate.netnih.gov | Safer handling of halogenating agents, improved yields and selectivities in cross-coupling reactions. |
| Automated Synthesis | High-throughput screening, rapid optimization, library synthesis. | Accelerated discovery of new reactivity patterns and efficient synthesis of compound libraries. |
| Microreactor Technology | Excellent heat and mass transfer, small reaction volumes, high surface-to-volume ratio. researchgate.net | Precise control over fast and exothermic reactions, leading to cleaner products. |
Advanced Materials Design Leveraging Specific Halogen Interactions
The presence of both chlorine and iodine atoms on the thiophene ring of this compound opens up exciting possibilities for the design of advanced materials through the exploitation of specific non-covalent interactions, particularly halogen bonding . nih.govacs.org
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of the σ-hole increases with the polarizability of the halogen atom (I > Br > Cl > F). In this compound, the iodine atom is a potent halogen bond donor, while the chlorine atom can act as a weaker donor or a halogen bond acceptor. This dual nature allows for the programmed self-assembly of molecules into well-defined supramolecular architectures.
Future research will focus on using this compound as a building block for crystal engineering , where the predictable nature of halogen bonding can be used to control the packing of molecules in the solid state. nih.gov This control over the solid-state structure is crucial for tuning the properties of materials, such as their charge transport characteristics in organic semiconductors. researchgate.net By incorporating this compound into larger conjugated systems, it may be possible to create novel organic electronic materials with enhanced performance due to favorable intermolecular interactions mediated by halogen bonds. researchgate.net
| Interaction | Description | Potential Application in Materials Design |
| Halogen Bonding (C-I···X) | Strong, directional interaction involving the iodine atom as a halogen bond donor. nih.gov | Control over molecular packing in crystals, leading to materials with tailored electronic properties. |
| Halogen Bonding (C-Cl···X) | Weaker halogen bonding interaction where the chlorine atom can act as a donor or acceptor. nih.gov | Fine-tuning of supramolecular architectures in combination with stronger interactions. |
| π-π Stacking | Interaction between the aromatic thiophene rings. acs.org | Contributes to the overall stability and electronic coupling in organic materials. |
| Sulfur-Centered Interactions | Interactions involving the sulfur atom of the thiophene ring. nih.gov | Can play a role in directing the self-assembly of thiophene-based molecules. |
Computational Design of Functionalized Thiophene Systems
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound and its derivatives, computational methods offer a powerful approach to understanding their behavior and guiding experimental work.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be used to predict a range of important properties, including:
Molecular geometry and conformation: Determining the most stable three-dimensional structure of the molecule.
Electronic properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential as a component in electronic devices. nih.govacs.org
Spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.
Reaction mechanisms: Investigating the transition states and energy profiles of chemical reactions to understand reactivity and selectivity.
In silico design studies can be employed to screen virtual libraries of this compound derivatives for specific applications. nih.govacs.org For example, by systematically modifying the substituents on the thiophene ring in a computational model, researchers can identify candidates with optimized electronic properties for use in organic solar cells or field-effect transistors. This computational pre-screening can significantly reduce the time and experimental effort required to discover new functional materials.
| Computational Method | Information Gained | Application to this compound Systems |
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, spectroscopic properties, reaction energetics. researchgate.net | Prediction of reactivity, HOMO/LUMO energies, and spectral data. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Understanding the dynamics of self-assembly and the behavior of materials in different environments. |
| In Silico Screening | High-throughput computational evaluation of virtual compound libraries. nih.govacs.org | Rapid identification of promising candidates for specific applications, such as organic electronics. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterization of halogen bonds and other weak interactions that govern molecular assembly. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
